Acetic acid;2-octadecoxynaphthalen-1-ol
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Overview
Description
Acetic acid;2-octadecoxynaphthalen-1-ol is a complex organic compound that combines the properties of acetic acid and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octadecoxynaphthalen-1-ol typically involves the esterification of acetic acid with 2-octadecoxynaphthalen-1-ol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-octadecoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-octadecoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-octadecoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or interacting with cellular membranes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-naphthalenyloxy: Similar structure but lacks the octadecoxy group.
Naphthalene acetic acid: Contains a naphthalene ring but differs in the functional groups attached.
Octadecoxybenzoic acid: Similar long alkyl chain but attached to a benzoic acid instead of naphthalene.
Uniqueness
Acetic acid;2-octadecoxynaphthalen-1-ol is unique due to its combination of a long alkyl chain and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and aromatic characteristics are desired.
Properties
CAS No. |
138555-74-5 |
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Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
acetic acid;2-octadecoxynaphthalen-1-ol |
InChI |
InChI=1S/C28H44O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-23-22-25-20-17-18-21-26(25)28(27)29;1-2(3)4/h17-18,20-23,29H,2-16,19,24H2,1H3;1H3,(H,3,4) |
InChI Key |
LOKBLZPCDYBIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)O.CC(=O)O |
Origin of Product |
United States |
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